Methyl 3-amino-4-chlorothiophene-2-carboxylate
Overview
Description
“Methyl 3-amino-4-chlorothiophene-2-carboxylate” is a chemical compound with the CAS Number: 632356-41-3 . It has a molecular weight of 191.64 and is typically in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “methyl 3-amino-4-chloro-2-thiophenecarboxylate” and its InChI Code is "1S/C6H6ClNO2S/c1-10-6(9)5-4(8)3(7)2-11-5/h2H,8H2,1H3" . This suggests that the compound contains a thiophene ring with a methyl ester, an amino group, and a chloro group attached.Physical and Chemical Properties Analysis
This compound has a melting point of 62-64 degrees Celsius . It is typically stored at room temperature and is available in powder form .Scientific Research Applications
Genotoxic and Carcinogenic Potentials
A study by Lepailleur et al. (2014) focused on the genotoxic/mutagenic and carcinogenic potentials of methyl 3-amino-4-chlorothiophene-2-carboxylate derivatives, employing techniques like the Ames test and Comet assay to assess mutagenic and DNA-damaging effects. Their research did not find positive responses in the Ames tests at the tested doses, and DNA damage was observed only at high concentrations in one derivative. The in vitro Syrian Hamster Embryo (SHE) cell transformation assay highlighted the carcinogenic potential of one compound, leading to hypotheses about toxicological profiles based on experimental data and in silico predictions (Lepailleur et al., 2014).
Structural Studies and Synthesis
Vasu and colleagues (2004) explored the crystal structure of a closely related compound, methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, revealing a thiophene ring substituted by a 2-amino group and a 3-methyl ester group. This study highlighted the stabilization of the crystal structure by intra- and intermolecular N-H···O hydrogen bonds, contributing to the understanding of molecular interactions and structural stability in thiophene derivatives (Vasu, K. Nirmala, D. Chopra, S. Mohan, J. Saravanan, 2004).
Novel Synthetic Pathways
Research by Hajjem et al. (2010) presented a new pathway to access [3,2-d]4(3H)thienopyrimidinones by reacting methyl 3-amino-2-thiophene carboxylate with orthoesters, leading to N-(2-carbomethoxy thienyl) imidates. This work provides insights into the mechanism of cyclization and the relative activities of ester and imidate groups, offering novel synthetic routes for thiophene derivatives (Hajjem, M. L. B. Khoud, B. Baccar, 2010).
Electrochemical Studies
Rejňák and colleagues (2004) elaborated on the synthesis and electrochemical behavior of methyl 3-halo-1-benzothiophene-2-carboxylates, investigating their reduction and dimer products in anhydrous dimethylformamide. This study contributes to understanding the electrochemical reduction mechanisms of thiophene derivatives, offering a perspective on their reactivity and potential applications in electrochemical synthesis (Rejňák, J. Klima, J. Svoboda, J. Ludvík, 2004).
Biological Activity
Mohareb et al. (2016) designed and synthesized a series of thiophene and benzothiophene derivatives, evaluating them as anti-cancer agents. Their findings indicated that certain compounds exhibited significant anti-proliferative activity against tumor cell lines, demonstrating the potential of this compound derivatives as leads for developing novel anticancer agents (Mohareb, A. Abdallah, M. H. Helal, Somiya M H Shaloof, 2016).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These suggest that the compound may be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .
Relevant Papers The search results include a paper titled “Assessment of the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives using in vitro and in silico methodologies” which discusses the genotoxic/mutagenic and carcinogenic potentials of related compounds .
Properties
IUPAC Name |
methyl 3-amino-4-chlorothiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-10-6(9)5-4(8)3(7)2-11-5/h2H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZKUKBGCABYDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
632356-41-3 | |
Record name | methyl 3-amino-4-chlorothiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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